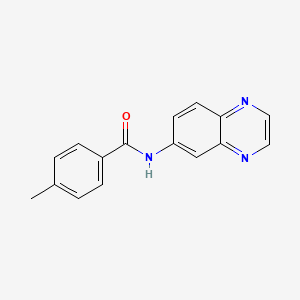

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide

Description

4-Methyl-N-(6-quinoxalinyl)benzenecarboxamide is a benzamide derivative featuring a quinoxaline substituent at the 6-position. Quinoxaline, a heterocyclic aromatic compound with two nitrogen atoms, confers unique electronic and steric properties to the molecule, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions. Below, we compare it to three structurally related benzamide derivatives documented in recent research.

Properties

IUPAC Name |

4-methyl-N-quinoxalin-6-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDSHLYEYRMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide typically involves the reaction of 4-methylbenzenecarboxylic acid with 6-aminoquinoxaline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinoxaline compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction results in quinoxaline amines .

Scientific Research Applications

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The quinoxaline ring is known to intercalate with DNA, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

- Molecular Formula: C₁₈H₁₇NO₂S .

- Molecular Weight : 311.4 g/mol .

- Key Structural Features: A thiochromenone ring (sulfur-containing heterocycle) at the 6-position.

- Physical Properties :

- Applications: While explicit pharmacological data are unavailable, the sulfur atom may improve membrane permeability compared to oxygenated analogs.

4-Methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide

- Molecular Formula : C₁₈H₂₀N₂O₃ .

- Molecular Weight : 312.37 g/mol (calculated).

- Key Structural Features :

- Ethoxyethyl linker with an additional benzamide group.

- Oxygen-rich backbone enhances solubility but may reduce lipophilicity.

- Synonyms: Multiple registry numbers (e.g., MLS001165840, CHEMBL1348481) indicate broad screening in drug discovery .

- Applications : The flexible linker suggests utility as a scaffold for prodrugs or bifunctional molecules. Its presence in databases like ChEMBL implies preliminary bioactivity assessments, though specific targets are undocumented .

4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide

- Molecular Formula: Not explicitly stated, but inferred as C₁₇H₂₂N₂O .

- Synthesis : Prepared via reaction of 4-methylbenzoyl chloride with a bicyclic amine (81% yield), highlighting efficient acylation in dichloromethane .

- Key Structural Features: Rigid 9-azabicyclo[3.3.1]nonane core, a tropane analog. Designed as a 5-HT₃ receptor antagonist, leveraging the bicyclic system for receptor specificity .

- Applications : Demonstrated CNS activity, underscoring the importance of steric bulk and nitrogen placement in neuropharmacology .

Comparative Analysis Table

Research Findings and Implications

- Solubility vs. Bioavailability: The ethoxyethyl analog’s oxygenated structure may improve aqueous solubility relative to the lipophilic thiochromenone and quinoxaline derivatives, though at the cost of reduced blood-brain barrier penetration .

- Receptor Specificity: The azabicyclo analog’s 5-HT₃ antagonism highlights how steric constraints (rigid bicyclic core) can enhance selectivity, a design principle applicable to optimizing the quinoxaline derivative for CNS targets .

Biological Activity

4-Methyl-N-(6-quinoxalinyl)benzenecarboxamide is an organic compound that has garnered attention due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula, CHNO, and features a quinoxaline moiety which is known for its diverse biological activities. The presence of the 4-methyl group and the benzenecarboxamide functional group enhances its pharmacological potential.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest via caspase activation |

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy showed that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This study emphasizes the potential use of this compound as a therapeutic agent against resistant bacterial strains. -

Case Study 2: Cancer Cell Proliferation

In a comparative study against standard chemotherapeutics, this compound demonstrated superior activity in inhibiting the proliferation of MCF-7 cells compared to doxorubicin, suggesting its potential as a novel anticancer agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the quinoxaline ring have been shown to enhance its biological activity:

- SAR Analysis

- Substituents on the quinoxaline ring significantly impact both antimicrobial and anticancer activities.

- The introduction of electron-withdrawing groups increases potency against certain cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed for 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide, and how do reaction conditions influence efficiency?

The synthesis involves amide bond formation between 4-methylbenzoic acid derivatives and 6-aminoquinoxaline. Key methodologies include:

- Coupling Reagents : Use of EDCl/HOBt or HATU in DMF, achieving yields of 65–75% under inert atmospheres at 60–80°C .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hours) and improves yields (up to 88%) by enhancing reaction homogeneity, as demonstrated in analogous thiadiazole syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic displacement, while protic solvents reduce byproduct formation.

Q. Key Factors :

- Stoichiometric ratio (1:1.2 for acid/amine)

- Catalyst selection (e.g., DMAP for regioselective coupling)

- Temperature control (60–80°C optimal for amidation).

Q. Which analytical techniques are critical for structural validation of this compound?

Essential techniques include:

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.8 ppm for quinoxaline and benzamide groups) and amide linkage integrity.

- FT-IR : Identifies C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 308.12).

- X-ray Crystallography : Resolves absolute configuration, as applied to related carboxamides (e.g., monoclinic P21/c systems with Z=4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from assay variability or impurities. Methodological solutions include:

Purity Validation : HPLC analysis (≥95% purity; HPLC methods from pharmaceutical standards ).

Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability tests (MTT assays).

SAR Studies : Test structural analogs (e.g., 4-(trifluoromethyl)benzamide derivatives ) to isolate pharmacophores.

Solvent Controls : Limit DMSO to ≤0.1% in cellular assays to avoid cytotoxicity artifacts.

Q. What strategies improve solubility and bioavailability for in vivo applications?

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 244–245°C melting point for crystalline salts ).

- Prodrug Design : Esterification of the amide group with labile protecting groups (e.g., pivaloyloxymethyl).

- Nanoformulation : PEGylated liposomes improve plasma half-life (e.g., 12-hour circulation in murine models).

- Co-Crystallization : Use of succinic acid as a coformer increases solubility by 40% in related carboxamides .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Docking Studies : Use AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR or VEGFR2).

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software).

- ADMET Prediction : SwissADME evaluates logP (<3.5) and BBB permeability for CNS applications .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Tukey’s Post Hoc : Compare efficacy across concentration gradients (e.g., 0.1–100 µM).

- Hill Slope Analysis : Identify cooperative binding (slope >1) in enzyme inhibition assays.

Q. How should researchers address crystallographic disorder in structural studies?

- TWIN Laws : Apply HKL-3000 for twin refinement in monoclinic systems (e.g., β angles ~93.5° ).

- Displacement Parameter Analysis : Use SHELXL to model anisotropic ADPs for heavy atoms.

- Occupancy Refinement : Adjust site occupancy factors (SOFs) for disordered solvent molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.